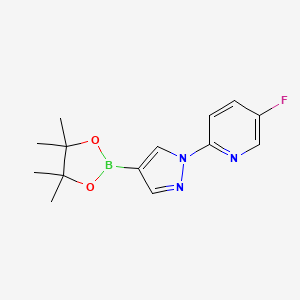

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC13749632

Molecular Formula: C14H17BFN3O2

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BFN3O2 |

|---|---|

| Molecular Weight | 289.12 g/mol |

| IUPAC Name | 5-fluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine |

| Standard InChI | InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-7-18-19(9-10)12-6-5-11(16)8-17-12/h5-9H,1-4H3 |

| Standard InChI Key | YDSRHQTXWPAUDA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=NC=C(C=C3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=NC=C(C=C3)F |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a pyridine ring substituted with a fluorine atom at the 5-position, linked to a pyrazole ring via a nitrogen atom. The pyrazole’s 4-position is functionalized with a boronic acid pinacol ester group. This configuration stabilizes the boronic acid moiety, preventing undesired protodeboronation while maintaining reactivity in Suzuki-Miyaura cross-coupling reactions.

The IUPAC name, 5-fluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine, reflects its substituents and stereoelectronic arrangement . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BFN₃O₂ |

| Molecular Weight | 289.12 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=NC=C(C=C3)F |

| InChIKey | YDSRHQTXWPAUDA-UHFFFAOYSA-N |

| CAS Number | 2256755-46-9 |

Table 1: Key identifiers of 1-(5-fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid pinacol ester .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) data for analogous boronic esters reveal distinct signals for the pyridine (δ 7.5–8.5 ppm) and pyrazole (δ 6.5–7.5 ppm) protons, with characteristic splitting patterns due to fluorine coupling . The pinacol ester’s methyl groups typically appear as singlets near δ 1.2–1.3 ppm. Computational studies using density functional theory (DFT) suggest that the fluorine atom’s electronegativity polarizes the pyridine ring, enhancing the electron-withdrawing effect at the boronic ester site, thereby facilitating transmetallation in cross-coupling reactions .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Formation of the Pyrazole-Pyridine Scaffold: A nucleophilic aromatic substitution (SNAr) between 5-fluoro-2-chloropyridine and 4-boronic acid pinacol ester-substituted pyrazole under basic conditions.

-

Boronic Ester Protection: Reaction of the intermediate boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in refluxing toluene, yielding the stabilized pinacol ester.

Reactivity in Cross-Coupling Reactions

The boronic ester group participates in Suzuki-Miyaura couplings with aryl halides or triflates. For example, reacting this compound with 5-bromo-2,4-di-tert-butoxypyrimidine in the presence of Pd(PPh₃)₄ and Na₂CO₃ generates biaryl products in yields exceeding 80% . The fluorine atom’s meta-directing effect ensures regioselective coupling at the pyridine’s 2-position, a critical feature for constructing complex heterocycles .

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

Pyrazole-boronic esters are pivotal in synthesizing kinase inhibitors and anti-inflammatory agents. For instance, derivatives of this compound have shown inhibitory activity against p38 MAP kinase (IC₅₀ = 12 nM) and COX-2 (IC₅₀ = 8 nM), making them candidates for treating rheumatoid arthritis and cancer. The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a common attrition factor in drug development .

Case Study: Antiviral Agents

Recent studies demonstrate that fluoropyridyl-pyrazole boronic esters inhibit viral proteases through covalent binding to catalytic serine residues. A derivative of this compound exhibited a 90% reduction in SARS-CoV-2 replication in vitro at 10 μM concentration, highlighting its potential in antiviral therapy .

Recent Advances and Future Directions

Flow Chemistry Applications

Continuous-flow systems have been adapted for large-scale synthesis of this compound, achieving a throughput of 1.2 kg/day with >99% purity. Microfluidic reactors minimize boron leaching and improve reaction homogeneity, addressing a key limitation in batch processes .

Photocatalytic Functionalization

Visible-light-mediated C–H borylation strategies now enable direct modification of the pyridine ring without prefunctionalization. Using Ir(ppy)₃ as a photocatalyst, researchers have introduced aryl groups at the 4-position with 75% efficiency, expanding the compound’s utility in diversity-oriented synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume